molecular formula C13H14N2O B3430872 [2-(Benzyloxy)pyridin-4-yl]methanamine CAS No. 869293-84-5

[2-(Benzyloxy)pyridin-4-yl]methanamine

Cat. No.: B3430872
CAS No.: 869293-84-5
M. Wt: 214.26 g/mol
InChI Key: AFQIEAJIXXIVCX-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)pyridin-4-yl]methanamine: is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)pyridin-4-yl]methanamine typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 2-chloropyridine with benzyl alcohol in the presence of a base such as sodium hydride.

    Introduction of the Methanamine Group: The methanamine group can be introduced via a reductive amination reaction. This involves reacting the benzyloxy-substituted pyridine with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Benzyloxy)pyridin-4-yl]methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include hypervalent iodine reagents such as PhI(OAc)2 in combination with TEMPO.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydride or other strong bases.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Various reduced derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biology and Medicine:

    Drug Development: [2-(Benzyloxy)pyridin-4-yl]methanamine can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Probes: The compound can be used as a probe in biological studies to investigate various biochemical pathways.

Industry:

    Polymer Synthesis: It can be used in the synthesis of polymers with specific properties, such as conductivity or biocompatibility.

    Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)pyridin-4-yl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy and methanamine groups can interact with various biological molecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

  • [2-(Benzyloxy)pyridin-3-yl]methanamine
  • [2-(Benzyloxy)pyridin-5-yl]methanamine
  • [2-(Benzyloxy)pyridin-6-yl]methanamine

Comparison:

  • Structural Differences: The position of the methanamine group on the pyridine ring can significantly influence the compound’s reactivity and biological activity.
  • Unique Properties: [2-(Benzyloxy)pyridin-4-yl]methanamine may exhibit unique electronic properties due to the specific positioning of its functional groups, making it particularly useful in certain applications, such as catalysis or drug development.

Properties

IUPAC Name

(2-phenylmethoxypyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQIEAJIXXIVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869293-84-5
Record name [2-(benzyloxy)pyridin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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